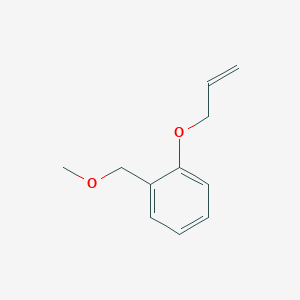

Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-

描述

属性

IUPAC Name |

1-(methoxymethyl)-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h3-7H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFZFBCCQWMQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30763358 | |

| Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110731-13-0 | |

| Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with methoxymethyl chloride and propenyloxy chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Types of Reactions:

Oxidation: Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions often lead to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), leading to the formation of corresponding alcohols.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens (Cl₂, Br₂) or nitronium ions (NO₂⁺).

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: H₂, Pd/C, NaBH₄

Substitution: Cl₂, Br₂, NO₂⁺

Major Products:

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Halogenated benzenes, nitrobenzenes

科学研究应用

Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

作用机制

The mechanism of action of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxymethyl and propenyloxy groups can influence the compound’s reactivity and binding affinity, affecting its overall activity.

相似化合物的比较

Structural Analogues and Key Differences

The following table summarizes structurally related benzene derivatives with propenyloxy or methoxymethyl groups, based on evidence:

Physicochemical Properties and Reactivity

- Electron Density Modulation : Methoxymethyl groups are electron-donating via the oxygen atom, activating the benzene ring toward electrophilic substitution. Propenyloxy groups, being allyl ethers, introduce moderate electron-withdrawing effects due to resonance, creating regioselective reactivity patterns .

- Steric Effects : Bulky substituents (e.g., tetramethylbutyl in ) reduce reaction rates in nucleophilic substitutions but improve thermal stability in polymers.

- Boiling Points and Solubility : Compounds with longer alkyl chains (e.g., C${18}$H${28}$O in ) exhibit higher hydrophobicity and lower water solubility compared to those with polar groups like isocyanato .

Research Findings and Gaps

- Synthetic Routes: Limited data exist on the synthesis of "Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-", but analogous compounds are synthesized via Williamson etherification or Ullmann coupling .

- Stability Studies : Methoxymethyl groups are prone to hydrolysis under acidic conditions, whereas propenyloxy groups may undergo thermal degradation .

生物活性

Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-, also known as 1-Methoxy-2-(2-propen-1-yloxy)benzene, is an organic compound with the molecular formula C10H12O2 and a molecular mass of 164.20 g/mol. This compound features a unique structure that includes a methoxymethyl group and a propenyloxy group, contributing to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, toxicity studies, and potential applications in pharmaceuticals.

The structure of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- can be represented as follows:

This compound is characterized by the presence of two functional groups that may influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that many methoxy-substituted phenolic compounds exhibit potential antimicrobial properties . Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- has been studied for its effectiveness against various bacterial strains. Preliminary findings suggest that it may inhibit the growth of certain pathogens, although specific data on its efficacy compared to established antimicrobial agents is still under investigation .

Toxicity Studies

A significant aspect of understanding the biological activity of any chemical compound is its toxicity profile. In repeated-dose toxicity studies conducted on rodents, notable effects on reproductive organ histology and weight were observed. For instance, studies indicated that exposure to similar compounds resulted in increased incidences of tumors in various organs .

Summary of Toxicity Findings

These findings highlight the need for careful evaluation of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- regarding its safety for human use.

The mechanism through which Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors due to the presence of reactive functional groups. This interaction could potentially modulate biological pathways leading to various physiological effects .

Case Studies and Research Findings

Recent studies have focused on the broader implications of compounds similar to Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- in drug development:

- Study on Methyleugenol : A related compound showed that metabolic processes could lead to the formation of DNA-reactive intermediates, which may contribute to tumorigenesis in rodent models . This raises concerns about the mutagenic potential of structurally similar compounds.

- Antimicrobial Efficacy : Investigations into methoxy-substituted phenols have demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a need for further exploration into their clinical applications .

常见问题

Q. What are the common synthetic routes for Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-?

- Methodological Answer : Synthesis typically involves two key steps:

- Methoxymethyl Group Introduction : Alkylation of a phenolic intermediate using iodomethane (CH₃I) in the presence of a base like potassium tert-butoxide (KOtBu) under anhydrous conditions .

- Propenyloxy Group Coupling : Palladium-catalyzed cross-coupling (e.g., using allylthiol or allyl halides) under inert atmospheres (N₂/Ar) at elevated temperatures (~100°C) to prevent oxidation .

Purification often employs distillation or recrystallization.

Q. How do the methoxymethyl and propenyloxy groups influence the compound’s reactivity?

- Methodological Answer :

- Methoxymethyl : Acts as an electron-donating group via the methoxy moiety, directing electrophilic substitution to the para/ortho positions. The methylene spacer (CH₂) enhances steric flexibility .

- Propenyloxy : Provides a site for nucleophilic attack or radical reactions. The allyl group enables participation in Diels-Alder or cycloaddition reactions .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies methoxymethyl protons (δ 3.3–3.5 ppm) and propenyloxy vinyl protons (δ 5.0–6.0 ppm). ¹³C NMR confirms ether linkages (C-O at ~60–70 ppm) .

- GC-MS : Detects molecular ion peaks (e.g., m/z ~180–200) and fragmentation patterns for structural validation .

- IR Spectroscopy : Absorptions at ~1100 cm⁻¹ (C-O-C) and ~1650 cm⁻¹ (C=C) .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C, releasing CO and volatile organic compounds (VOCs). Use inert atmospheres during high-temperature reactions .

- Photostability : Susceptible to UV-induced radical formation; store in amber glassware under nitrogen .

- Hydrolytic Stability : The propenyloxy group may hydrolyze in acidic/basic conditions; monitor pH during aqueous workups .

Q. What computational methods predict the compound’s behavior in reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for propenyloxy-mediated cycloadditions, predicting regioselectivity .

- Molecular Dynamics (MD) : Simulates solvation effects and steric interactions of the methoxymethyl group in polar solvents (e.g., THF) .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. propenyloxy) with reactivity in catalytic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。